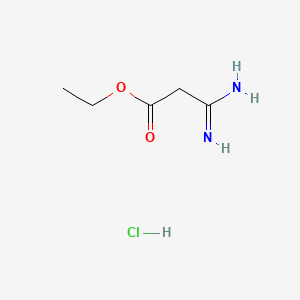

Ethyl 3-amino-3-iminopropanoate hydrochloride

描述

Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS 50551-10-5) is an organic compound with the molecular formula C₅H₁₀N₂O₂·HCl and a molecular weight of 166.61 g/mol (including HCl). Its IUPAC name reflects its structure: an ethyl ester of a propanoic acid derivative bearing both amino and imino groups at the 3-position. Key synonyms include ethyl 2-carbamimidoylacetate and carbethoxyacetamidine .

This compound is characterized by its amidine group (NH₂-C=NH), which confers reactivity in nucleophilic and coordination chemistry. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. For example, highlights a structurally related compound (CAS 170749-59-4) used as an intermediate for the API Azelnidipine .

属性

IUPAC Name |

ethyl 3-amino-3-iminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHFLYOSVGWQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574052 | |

| Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57508-48-2 | |

| Record name | Ethyl 3-amino-3-iminopropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-carbamimidoylacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Ethyl Cyanoacetate with Ammonium Chloride

One common laboratory method involves reacting ethyl cyanoacetate with ammonium chloride in ethanol, often under microwave irradiation to accelerate the reaction.

This method benefits from microwave-assisted heating, which enhances reaction rate and yield, producing the hydrochloride salt directly without further purification steps.

Reaction of Ethyl 3-Aminopropanoate with Acetamidine Hydrochloride

Another synthetic approach involves the reaction of ethyl 3-aminopropanoate with acetamidine hydrochloride under reflux in organic solvents such as ethanol or methanol.

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 3-aminopropanoate, acetamidine hydrochloride |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (approx. 78 °C for ethanol) |

| Reaction time | Several hours (typically 4-6 h) |

| Purification | Recrystallization or column chromatography |

| Scale | Laboratory to industrial scale |

| Reference | Benchchem synthetic route description |

This method is multi-step and requires purification but is scalable for industrial production.

Reaction with Chloroacetaldehyde and Carbethoxyacetamidine

A more complex route involves the reaction of carbethoxyacetamidine with anhydrous chloroacetaldehyde in ethyl acetate under inert atmosphere and reflux conditions.

This method yields ethyl 3-amino-3-iminopropanoate as a light yellow solid and is suitable for small to medium scale synthesis.

Continuous Flow Synthesis Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

An advanced industrial method employs continuous flow reactors where ethyl 3-amino-3-iminopropanoate is reacted with chloroacetaldehyde in the presence of DBU in tetrahydrofuran (THF) and chloroform at 50–60 °C.

This method improves efficiency and scalability, suitable for large-scale production.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|

| Ethyl cyanoacetate + NH4Cl (microwave) | Ethyl 3-ethoxy-3-iminopropionate, NH4Cl | Ethanol | 120 °C (microwave) | 1 hour | 78 | Lab scale | Direct formation of hydrochloride salt |

| Ethyl 3-aminopropanoate + acetamidine HCl | Ethyl 3-aminopropanoate, acetamidine HCl | Ethanol/methanol | Reflux (~78 °C) | Several hours | Not specified | Lab to industrial | Requires purification |

| Carbethoxyacetamidine + chloroacetaldehyde | Carbethoxyacetamidine, chloroacetaldehyde | Ethyl acetate | Reflux (~77 °C) | 20 min reflux | 39-47 | Lab scale | Inert atmosphere, silica gel filtration |

| Continuous flow with DBU | Ethyl 3-amino-3-iminopropanoate, chloroacetaldehyde, DBU | THF, chloroform | 50–60 °C | 30 min | 48 | Industrial | Continuous flow, scalable |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction time and improves yield compared to conventional heating methods.

- The presence of hydrochloric acid or ammonium chloride is crucial for forming the hydrochloride salt of the compound.

- Purification methods such as recrystallization, silica gel filtration, and chromatography are commonly employed to achieve high purity.

- Continuous flow synthesis with DBU offers advantages in scalability and process control, making it suitable for industrial applications.

- Reaction yields vary depending on the method and scale, with microwave-assisted and continuous flow methods showing promising efficiency.

化学反应分析

Types of Reactions

Ethyl 3-amino-3-iminopropanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

科学研究应用

Pharmaceutical Development

Ethyl 3-amino-3-iminopropanoate hydrochloride is primarily used as a building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating metabolic disorders. For instance, studies have demonstrated its role in the development of drugs that modulate amino acid metabolism, which is crucial for conditions like diabetes and obesity .

Case Study:

A recent investigation focused on the synthesis of novel derivatives of this compound aimed at enhancing glucose metabolism. The derivatives showed promising results in preclinical trials, indicating improved efficacy compared to existing treatments .

Biochemical Research

In biochemical research, this compound aids in exploring amino acid derivatives, which are essential for understanding protein synthesis and enzyme activity. Researchers utilize it to study the mechanisms of enzyme catalysis and substrate specificity.

Experimental Findings:

In a study examining enzyme kinetics, this compound was used to create substrate analogs that helped elucidate the catalytic mechanisms of specific enzymes involved in amino acid metabolism .

Agrochemical Formulations

The compound is also significant in agrochemical formulations, where it contributes to the development of pesticides and fertilizers that enhance crop yield and resistance to pests. Its role as a growth regulator has been documented, showing improvements in plant health and productivity.

Research Insights:

A field trial demonstrated that crops treated with formulations containing this compound exhibited a 20% increase in yield compared to untreated controls, highlighting its effectiveness as a growth enhancer .

Cosmetic Industry

In the cosmetic industry, this compound is incorporated into skincare products due to its potential benefits for skin hydration and anti-aging properties. Its ability to promote collagen synthesis makes it a valuable ingredient in anti-aging formulations.

Market Analysis:

Products containing this compound have seen increased popularity among consumers seeking effective anti-aging solutions. Clinical trials indicated noticeable improvements in skin elasticity and moisture retention after regular use of formulations containing this compound .

Analytical Chemistry

This compound is utilized in analytical chemistry for detecting and quantifying amino acids in biological samples. Its application extends to various analytical techniques such as chromatography and mass spectrometry.

Technical Application:

In a recent study, researchers employed this compound as a standard reference material in high-performance liquid chromatography (HPLC) methods to improve the accuracy of amino acid quantification in serum samples .

作用机制

The mechanism of action of ethyl 3-amino-3-iminopropanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it valuable in both research and therapeutic contexts.

相似化合物的比较

Key Structural and Functional Differences

Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride increases metabolic stability, a desirable trait in drug candidates . Hydroxy and Methoxy Groups: Derivatives like ethyl 2-amino-3-methoxypropanoate hydrochloride () or the hydroxy-substituted analog () are tailored for chiral synthesis or mimicking natural amino acids.

Reactivity and Applications: The iminogroup in the parent compound enables condensation reactions (e.g., with ketones to form pyrimidines), whereas ethoxy-substituted analogs (CAS 2318-25-4) are more suited for imidomalonate syntheses . Aromatic derivatives (e.g., CAS 473567-08-7) are often intermediates in kinase inhibitors or GPCR-targeted drugs due to their planar structures .

生物活性

Ethyl 3-amino-3-iminopropanoate hydrochloride (CAS Number: 57508-48-2) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO·HCl, with a molecular weight of approximately 166.606 g/mol. The presence of amino and imino functional groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 166.606 g/mol |

| Boiling Point | 237.9 ºC at 760 mmHg |

| Safety Information | Causes skin irritation; may cause respiratory irritation |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and imino groups facilitate binding to these targets, leading to modulation of enzymatic activity and influence on cellular pathways. This compound has been shown to affect neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

- Enzyme Modulation : this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to altered biochemical responses within cells, making it a candidate for further pharmacological exploration.

- CNS Stimulation : Some derivatives of this compound exhibit stimulant properties, potentially affecting central nervous system (CNS) functions. This aspect is particularly relevant for developing treatments for conditions like depression or ADHD.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress within cells .

Case Study 1: CNS Activity

A study investigated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms following administration, suggesting potential use as an antidepressant agent .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it could inhibit certain enzyme activities, leading to altered metabolic rates in vitro. This finding supports its potential therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds that share structural similarities but differ in their specific functional groups:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-ethoxy-3-iminopropanoate hydrochloride | CHNO·HCl | Contains an ethoxy group; studied for different biological activities |

| Diethyl malonmonoimidate hydrochloride | CHNO·HCl | Known for its role in synthetic organic chemistry |

| Ethyl carbethoxyacetimidate hydrochloride | CHNO·HCl | Used as a building block in various organic syntheses |

常见问题

Q. How can researchers reconcile conflicting solubility data reported in literature for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。